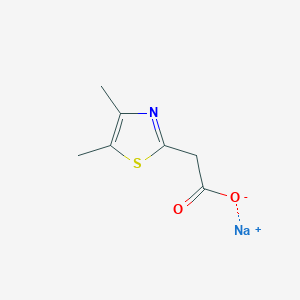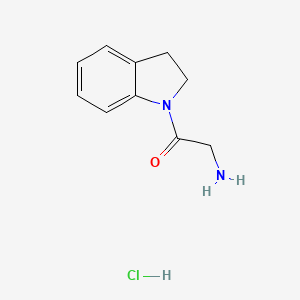
(3-Isobutylpiperidin-3-YL)methanol
説明
“(3-Isobutylpiperidin-3-YL)methanol” is a chemical compound with the CAS Number: 915922-54-2. Its molecular formula is C10H21NO and it has a molecular weight of 171.28 . It is typically stored at -20°C and is a solid in its physical form .
Molecular Structure Analysis
The InChI code for “(3-Isobutylpiperidin-3-YL)methanol” is1S/C10H21NO/c1-9(2)6-10(8-12)4-3-5-11-7-10/h9,11-12H,3-8H2,1-2H3 . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a visual representation of the molecule.
科学的研究の応用
Hydrogen Production from Methanol
Methanol serves as a liquid hydrogen carrier that can produce high-purity hydrogen, essential for the development of a hydrogen-methanol economy. This process involves methanol steam reforming, partial oxidation, autothermal reforming, and methanol decomposition, focusing on catalyst development and reactor technology, such as copper-based catalysts and novel reactor structures like Swiss-roll reactors and membrane reactors (García et al., 2021).
Methanol Crossover in Fuel Cells
Methanol crossover from the anode to the cathode in direct methanol fuel cells (DMFCs) presents a significant barrier to their efficiency. The study investigates efforts to develop more methanol-impermeable polymer electrolytes to minimize crossover, enhancing DMFCs' viability as an alternative energy source (Heinzel & Barragán, 1999).
Methanol Fixation
Methacarn (methanol-Carnoy) fixation is a technique that improves tissue embedding in paraffin by using methanol to increase the shrinkage temperature of collagen. This method provides better preservation of cellular structures for histological analysis compared to traditional fixation methods (Puchtler et al., 1970).
Catalytic Methane-to-Methanol Conversion
The study on catalytic methane-to-methanol conversion outlines the identification of reaction intermediates and proposes novel reaction pathways, underpinning the development of efficient catalysts for converting methane, a potent greenhouse gas, into more valuable methanol (Wang & Zhou, 2008).
Methanotrophs and Methanol
Methanotrophs, bacteria that can utilize methane as their sole carbon source, have potential biotechnological applications, including methanol production. These applications range from single-cell protein and biopolymers to the generation of methanol and other soluble metabolites, showcasing the versatility of methanol in environmental and industrial processes (Strong et al., 2015).
Safety And Hazards
特性
IUPAC Name |
[3-(2-methylpropyl)piperidin-3-yl]methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H21NO/c1-9(2)6-10(8-12)4-3-5-11-7-10/h9,11-12H,3-8H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IJCZQIJVTYCOKQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC1(CCCNC1)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H21NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10660755 | |
| Record name | [3-(2-Methylpropyl)piperidin-3-yl]methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10660755 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
171.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(3-Isobutylpiperidin-3-YL)methanol | |
CAS RN |
915922-54-2 | |
| Record name | [3-(2-Methylpropyl)piperidin-3-yl]methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10660755 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![4-bromo-N-[(4-hydroxyphenyl)methyl]-N-methyl-1H-pyrrole-2-carboxamide](/img/structure/B1520480.png)
![(4-Fluorophenyl)[3-(trifluoromethyl)phenyl]methanamine hydrochloride](/img/structure/B1520482.png)
![2-Amino-1-[3,4-dihydro-2(1H)-isoquinolinyl]-1-ethanone hydrochloride](/img/structure/B1520483.png)




![4-Cyclopropyl-5-{[3-(trifluoromethyl)phenyl]methyl}-1,3-thiazol-2-amine hydrochloride](/img/structure/B1520489.png)


![3-[3-(3-Fluorophenyl)-1,2,4-oxadiazol-5-yl]piperidine hydrochloride](/img/structure/B1520496.png)


